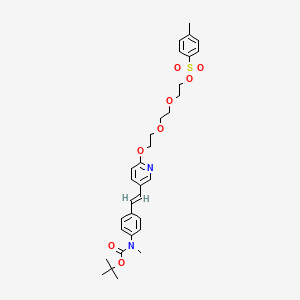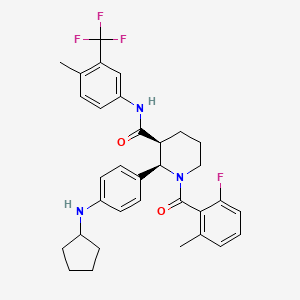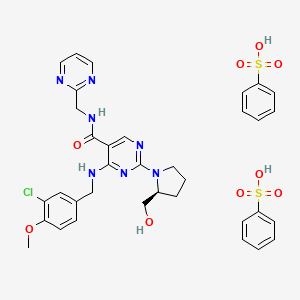
AZD4573
Descripción general
Descripción
AZD4573 es un inhibidor altamente selectivo y potente de la cinasa dependiente de ciclina 9 (CDK9). La CDK9 es un regulador de la transcripción y un objetivo terapéutico potencial para varios cánceres. This compound ha mostrado una promesa significativa en estudios preclínicos, particularmente en malignidades hematológicas, al inducir la apoptosis y la muerte celular subsiguiente en las células cancerosas .
Aplicaciones Científicas De Investigación
AZD4573 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de:
Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de CDK9 y sus efectos sobre la regulación de la transcripción.
Biología: Empleo en la investigación para comprender el papel de CDK9 en la regulación del ciclo celular y la apoptosis.
Medicina: Investigado como un agente terapéutico potencial para el tratamiento de malignidades hematológicas, incluida la leucemia mieloide aguda y el mieloma múltiple.
Industria: Utilizado en el desarrollo de nuevas terapias contra el cáncer y como compuesto de referencia en el descubrimiento de fármacos
Mecanismo De Acción
AZD4573 ejerce sus efectos inhibiendo selectivamente CDK9, que regula la elongación de la transcripción a través de la fosforilación de la ARN polimerasa II. Esta inhibición conduce a la regulación negativa de proteínas de vida corta como MCL-1, BFL-1 y c-MYC, que son cruciales para la supervivencia celular. El agotamiento de estas proteínas induce la apoptosis en las células cancerosas, lo que convierte a this compound en un potente agente antitumoral .
Análisis Bioquímico
Biochemical Properties
AZD4573 interacts with CDK9, a serine/threonine kinase, which regulates transcription elongation by phosphorylating RNA polymerase II at serine 2 . The inhibition of CDK9 by this compound results in the downregulation of short-lived proteins such as MCL-1, BFL-1, and c-MYC, which are frequently overexpressed in hematologic tumors .
Cellular Effects
This compound has been shown to induce rapid cell death across a diverse panel of hematologic cancer cell lines . It causes a rapid dose- and time-dependent decrease in pSer2-RNAPII with concomitant loss of Mcl-1 and MYC mRNA and protein, resulting in caspase induction and loss of cell viability .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of CDK9, leading to the suppression of MCL-1 and induction of apoptosis in hematologic cancer cells . This is achieved through the downregulation of multiple oncoproteins such as MYC, Mcl-1, JunB, PIM3, and deregulation of phosphoinotiside-3 kinase (PI3K) and senescence pathways .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. It demonstrates rapid induction of apoptosis and subsequent cell death broadly across hematologic cancer models in vitro . MCL-1 depletion in a dose- and time-dependent manner was identified as a major mechanism through which this compound induces cell death in tumor cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has shown antitumor effects associated with transient CDK9 inhibition in leukemia and lymphoma preclinical models . The study of these dosage effects is crucial for understanding the therapeutic window of this compound.
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to the regulation of transcription elongation. By inhibiting CDK9, this compound modulates the expression of genes with short-lived transcripts and labile proteins .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the nucleus where it can interact with CDK9 and influence the transcription of genes .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de AZD4573 implica múltiples pasos, incluida la preparación de intermediarios clave y su acoplamiento posterior. La ruta sintética exacta y las condiciones de reacción son propietarias y no se revelan públicamente en detalle. se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que aseguran una alta selectividad y potencia contra CDK9 .
Métodos de Producción Industrial
La producción industrial de this compound probablemente involucre una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluiría el uso de técnicas avanzadas de ingeniería química y medidas estrictas de control de calidad para producir el compuesto a escala comercial .
Análisis De Reacciones Químicas
Tipos de Reacciones
AZD4573 principalmente experimenta reacciones típicas de los inhibidores de moléculas pequeñas, incluyendo:
Oxidación: El compuesto puede sufrir metabolismo oxidativo en el hígado.
Reducción: Las reacciones de reducción pueden ocurrir bajo condiciones específicas, aunque son menos comunes.
Sustitución: Se pueden emplear varias reacciones de sustitución durante su síntesis para introducir grupos funcionales.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en la síntesis de this compound incluyen solventes orgánicos, catalizadores y reactivos específicos para introducir grupos funcionales. Las condiciones exactas dependen del paso específico en la ruta sintética .
Productos Principales Formados
El producto principal formado a partir de la síntesis de this compound es el ingrediente farmacéutico activo final (API) en sí. Los subproductos e intermediarios generalmente se eliminan mediante pasos de purificación .
Comparación Con Compuestos Similares
Compuestos Similares
AZD5991: Otro inhibidor que se dirige a MCL-1, que a menudo se usa en combinación con AZD4573 para mejorar la actividad antitumoral.
Flavopiridol: Un inhibidor de CDK de primera generación que se utiliza como compuesto de referencia en la investigación.
Compuestos Naturales: FL_72 y PH_435 han mostrado potencial como inhibidores de CDK9 en estudios de cribado virtual
Unicidad
This compound destaca por su alta selectividad y potencia contra CDK9, lo que lleva a una rápida inducción de la apoptosis en modelos de cáncer hematológico. Su capacidad para regular negativamente proteínas clave de supervivencia como MCL-1 lo convierte en un candidato prometedor para la terapia contra el cáncer .
Propiedades
IUPAC Name |
(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN5O2/c1-13(29)26-15-6-4-5-14(7-15)21(30)27-20-8-16(18(23)11-24-20)17-10-25-28-12-22(2,3)9-19(17)28/h8,10-11,14-15H,4-7,9,12H2,1-3H3,(H,26,29)(H,24,27,30)/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIWDYSJSPOOAR-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCC(C1)C(=O)NC2=NC=C(C(=C2)C3=C4CC(CN4N=C3)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)NC2=NC=C(C(=C2)C3=C4CC(CN4N=C3)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2057509-72-3 | |
| Record name | AZD-4573 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2057509723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-4573 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5XSP3X68B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide](/img/structure/B605699.png)
